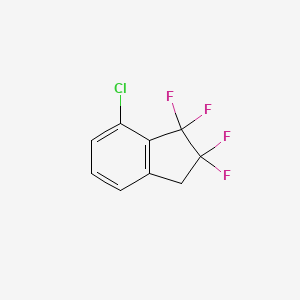
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound that features a unique combination of chlorine and fluorine atoms attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of an indene derivative. One common method is the reaction of 7-chloroindene with tetrafluoromethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted indenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated indenes.
Applications De Recherche Scientifique
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Chemical Research: Studied for its reactivity and potential as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the presence of electronegative fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar reactivity.
2-Chloro-1,1,1,2-tetrafluoroethane: Used in refrigerants and fire suppression systems.
Uniqueness
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which provides distinct electronic and steric properties compared to simpler fluorinated compounds. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
922141-57-9 |
|---|---|
Formule moléculaire |
C9H5ClF4 |
Poids moléculaire |
224.58 g/mol |
Nom IUPAC |
4-chloro-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5ClF4/c10-6-3-1-2-5-4-8(11,12)9(13,14)7(5)6/h1-3H,4H2 |
Clé InChI |
KDUOOXSJJBIUDI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)Cl)C(C1(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


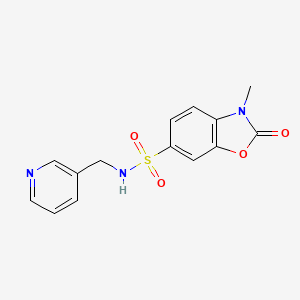
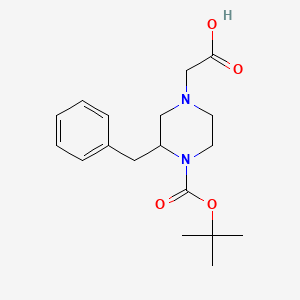
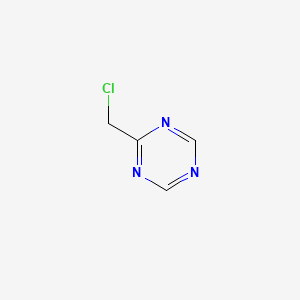
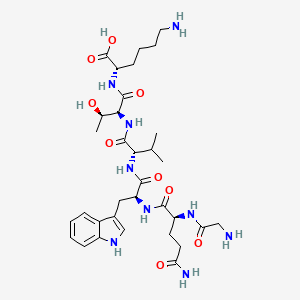
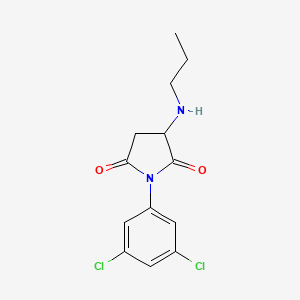
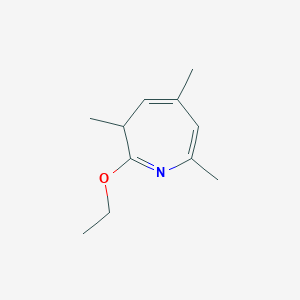
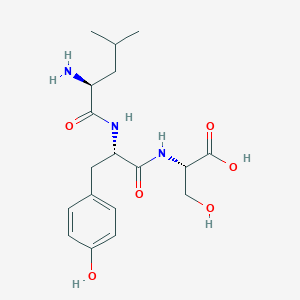
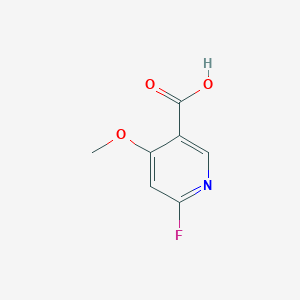
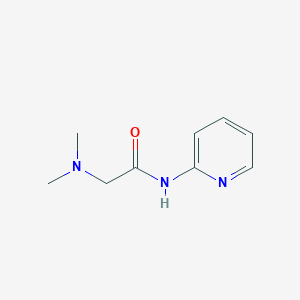
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
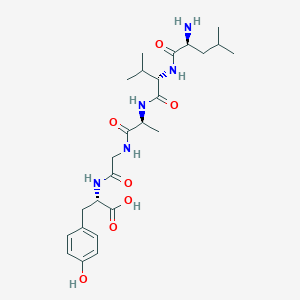
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
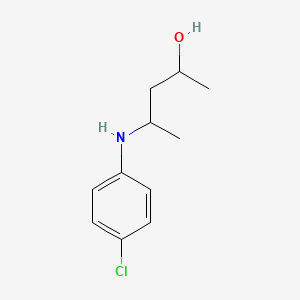
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
